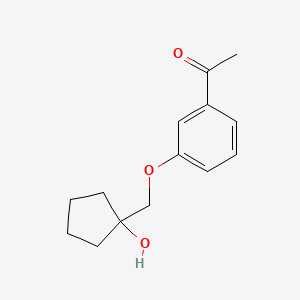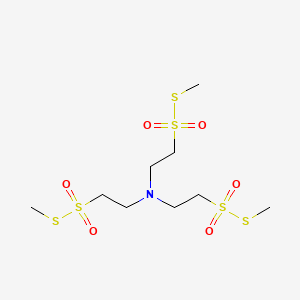
S,S',S''-Trimethyl 2,2',2''-nitrilotris(ethane-1-sulfonothioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate): is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of three sulfonothioate groups attached to a central nitrilotris(ethane) backbone. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) typically involves the reaction of nitrilotris(ethane) with methyl sulfonothioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonothioate groups to thiols.
Substitution: The sulfonothioate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under an inert atmosphere.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) exerts its effects involves the interaction of its sulfonothioate groups with various molecular targets. These interactions can lead to the modification of proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonamide)
- S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-thiosulfonate)
Uniqueness
S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) is unique due to its specific arrangement of sulfonothioate groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
Properties
Molecular Formula |
C9H21NO6S6 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2-methylsulfanylsulfonyl-N,N-bis(2-methylsulfanylsulfonylethyl)ethanamine |
InChI |
InChI=1S/C9H21NO6S6/c1-17-20(11,12)7-4-10(5-8-21(13,14)18-2)6-9-22(15,16)19-3/h4-9H2,1-3H3 |
InChI Key |
GERSRHLBSJOUIU-UHFFFAOYSA-N |
Canonical SMILES |
CSS(=O)(=O)CCN(CCS(=O)(=O)SC)CCS(=O)(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


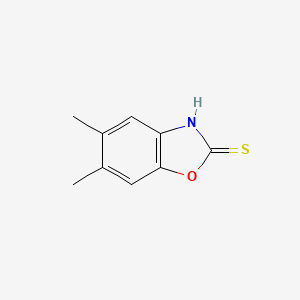
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13354100.png)
![(2E)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13354109.png)

![3-[(Benzylsulfanyl)methyl]-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354113.png)
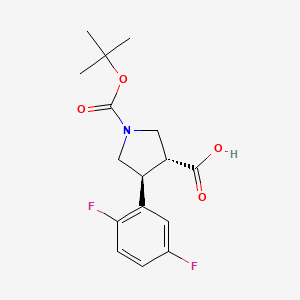
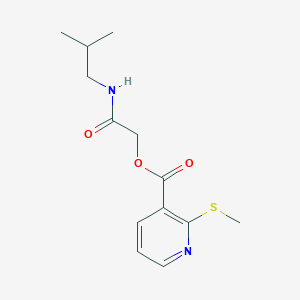
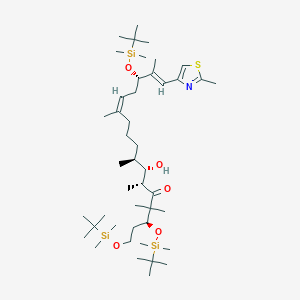
![3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13354135.png)
![6-(1-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354136.png)
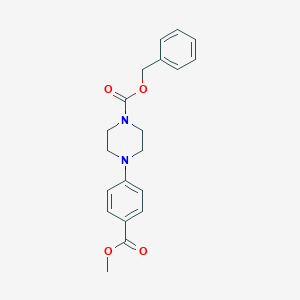
![(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B13354154.png)

